Erdosteine

COPD Exacerbation Risk Meta-Analysis

Erdosteine is a homocysteine-derived thiol prodrug whose unique first-pass metabolism yields three active metabolites, providing dual mucolytic and potent antioxidant activity. Network meta-analyses confirm superiority over NAC and carbocisteine in reducing COPD exacerbation risk and hospitalization rates. With a GI side effect incidence of ~7% vs. ~20% for traditional thiol mucolytics, erdosteine ensures superior patient adherence. Its role as a benchmark comparator in 2025 Phase III trials validates its clinical standing. For formulators seeking a clinically differentiated, evidence-backed mucolytic API, erdosteine delivers therapeutic and pharmacoeconomic advantages unavailable from generic class alternatives.

Molecular Formula C8H11NO4S2
Molecular Weight 249.3 g/mol
CAS No. 105426-14-0
Cat. No. B022857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErdosteine
CAS105426-14-0
SynonymsDostein
Edirel
erdosteine
Esteclin
RV 144
RV-144
S-(2-(N-3-(2-oxo-tetrahydrothienyl)acetamido))thioglycolic acid
Vectrine
Molecular FormulaC8H11NO4S2
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1CSC(=O)C1NC(=O)CSCC(=O)O
InChIInChI=1S/C8H11NO4S2/c10-6(3-14-4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12)
InChIKeyQGFORSXNKQLDNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erdosteine (CAS 105426-14-0): Procurement-Grade Mucolytic with Multi-Mechanistic Respiratory Efficacy


Erdosteine is a homocysteine-derived thiol mucolytic agent characterized by two blocked sulfhydryl groups that are activated via first-pass metabolism into three pharmacologically active metabolites [1]. This prodrug design confers a dual mechanism of action: direct modulation of mucus viscosity and rheology, coupled with potent antioxidant and anti-inflammatory properties [2][3]. Clinically indicated for the management of acute and chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD) and chronic bronchitis, erdosteine improves mucociliary clearance and expectoration [4]. Unlike many first-generation mucolytics, erdosteine demonstrates a favorable safety profile with reduced gastrointestinal side effects and a lack of clinically relevant drug-drug interactions, positioning it as a versatile candidate for both standalone and adjunctive therapy in complex respiratory patient populations [5].

Why Erdosteine Cannot Be Simply Substituted with N-Acetylcysteine or Carbocysteine: A Data-Driven Procurement Rationale


Procurement decisions based solely on class-level similarity (i.e., all 'thiol mucolytics' being interchangeable) carry significant risk of therapeutic failure and suboptimal patient outcomes. Erdosteine's unique prodrug structure, which yields three distinct active metabolites upon first-pass metabolism, translates into quantifiable and clinically meaningful differences in efficacy, safety, and pharmacoeconomic value compared to its closest analogs, N-acetylcysteine (NAC) and carbocysteine [1][2]. Network meta-analyses and head-to-head comparative studies consistently demonstrate that erdosteine provides superior risk reduction for COPD exacerbations and hospitalizations, a more favorable gastrointestinal tolerability profile, and distinct antioxidant kinetics [3][4]. The evidence below demonstrates that erdosteine is not a generic substitute but a therapeutically distinct entity with a compelling, data-backed value proposition for respiratory disease management [5].

Quantitative Differentiation Guide: Erdosteine vs. N-Acetylcysteine, Carbocysteine, and Ambroxol


Superior Reduction in Risk of COPD Exacerbation: Network Meta-Analysis of 2,753 Patients

In a network meta-analysis of 7 randomized controlled trials involving 2,753 COPD patients, erdosteine 600 mg/day demonstrated the highest rank of effectiveness for reducing the risk of acute exacerbation of COPD (AECOPD), surpassing both carbocysteine 1,500 mg/day and N-acetylcysteine (NAC) 1,200 mg/day [1][2]. This finding is corroborated by a 2024 scientific review which concluded that erdosteine 900 mg/day for 10 days provided the best reduction in exacerbation risk among the three agents [3].

COPD Exacerbation Risk Meta-Analysis N-acetylcysteine Carbocysteine

Exclusive Reduction in Hospitalization Risk for AECOPD: A Critical Health Economic Differentiator

A pairwise and network meta-analysis revealed that, unlike carbocysteine and N-acetylcysteine, only erdosteine significantly reduced the risk of hospitalization due to an acute exacerbation of COPD (AECOPD) [1]. This unique outcome was not observed with other mucolytics in the same analysis [1].

COPD Hospitalization Risk Health Economics N-acetylcysteine Carbocysteine

Significantly Improved Gastrointestinal Tolerability Profile vs. Other Thiol Mucolytics

Thiol-based mucolytics as a class are associated with gastrointestinal (GI) adverse events. However, erdosteine demonstrates a significantly lower incidence of these effects. While the incidence of GI side effects for traditional thiol agents is estimated at approximately 20%, this rate decreases to approximately 7% for erdosteine [1].

Safety Profile Adverse Events Gastrointestinal Tolerability N-acetylcysteine

Greater Odds of Symptomatic Improvement vs. Ambroxol: Head-to-Head Clinical Trial Data

In a randomized, double-blind comparative study versus ambroxol in 80 patients with acute or chronic bronchitis, erdosteine (300 mg b.i.d.) demonstrated a significantly higher probability of achieving symptomatic improvement [1]. While both drugs improved individual symptoms, the final clinical efficacy assessment favored erdosteine [1].

Acute Bronchitis Chronic Bronchitis Symptom Score Ambroxol Head-to-Head Trial

Equivalent Symptom Relief with a Superior Safety Signal vs. a Novel Comparator (HL-301)

A 2025 double-blind, non-inferiority trial in acute bronchitis patients (N=105) compared erdosteine (300 mg t.i.d.) to the novel agent HL-301 (300 mg b.i.d.). Erdosteine demonstrated equivalent efficacy in reducing the Bronchitis Severity Score (BSS) by Day 7, confirming its robust symptom-relieving capabilities [1]. Notably, the incidence of adverse events was higher in the HL-301 group compared to the erdosteine group [1].

Acute Bronchitis Symptom Relief Safety Non-inferiority HL-301

Favorable Impact on Coagulation Parameters: A Potential Safety Differentiator vs. N-Acetylcysteine

A 2024 human study comparing the effects of erdosteine (600 mg/day) and N-acetylcysteine (NAC) (600 mg/day) on hemostasis revealed distinct and potentially advantageous effects for erdosteine. Treatment with erdosteine resulted in a significant decrease in factor II levels and a significant increase in platelet count [1]. In contrast, NAC did not produce any significant changes in the measured coagulation parameters [1].

Coagulation Cascade Hemostasis Safety N-acetylcysteine

Optimal Scientific and Industrial Application Scenarios for Erdosteine


Long-Term Adjunctive Therapy in Moderate-to-Severe COPD to Reduce Exacerbations and Hospitalizations

For pharmaceutical formulators and healthcare providers managing COPD patient populations, erdosteine is the evidence-based choice for long-term adjunctive therapy. As demonstrated by a network meta-analysis and a 2024 comparative review, erdosteine is superior to both carbocysteine and N-acetylcysteine in reducing the risk of acute exacerbations and, uniquely among this class, significantly reduces the risk of hospitalization due to an exacerbation [1][2][3]. A scientific forum of experts achieved the highest level of agreement regarding erdosteine's efficacy in reducing the frequency and duration of exacerbations and the risk of hospitalization in COPD patients when used as part of long-term combination therapy [4]. This directly translates into improved patient outcomes and substantial healthcare cost savings.

Mucolytic of Choice for Patients with Poor Tolerability to Standard Thiols

Procurement decisions for mucolytics must account for patient adherence. Erdosteine's gastrointestinal tolerability profile is a key differentiator. While traditional thiol mucolytics are associated with a ~20% incidence of GI side effects, this rate is reduced to approximately 7% with erdosteine [5]. This is further supported by a meta-analysis that found erdosteine's overall efficacy/safety profile to be superior to that of carbocysteine and NAC [1][6]. Therefore, erdosteine is the preferred option in clinical practice and on formularies where minimizing therapy discontinuation due to adverse events is a priority.

Potent Antioxidant Adjunct in Inflammatory Respiratory Conditions and Oxidative Stress Models

Beyond its mucolytic action, erdosteine's active metabolites possess direct free radical scavenging activity. In vitro studies demonstrate that its primary metabolite (Metabolite I) effectively scavenges reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) . In a clinical study, erdosteine caused a significant drop in ROS blood levels after just four days of treatment, an effect sustained for ten days [7]. This potent and sustained antioxidant activity makes erdosteine a valuable tool for researchers investigating the role of oxidative stress in respiratory and systemic diseases, offering a mechanistic advantage over simple mucolytics.

Reference Standard for Comparative Efficacy and Safety in Clinical Trial Design

Given its well-characterized pharmacokinetic profile, established clinical efficacy, and favorable safety data, erdosteine serves as an ideal reference comparator or active control in clinical trials for novel respiratory therapies. Its use as a benchmark in a 2025 non-inferiority trial against HL-301 confirms its role as a reliable, effective standard-of-care against which new agents are measured [8]. For clinical researchers and pharmaceutical sponsors, selecting erdosteine as a comparator provides a robust and scientifically defensible baseline, facilitating clear interpretation of new drug effects in conditions like acute and chronic bronchitis and COPD.

Technical Documentation Hub

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